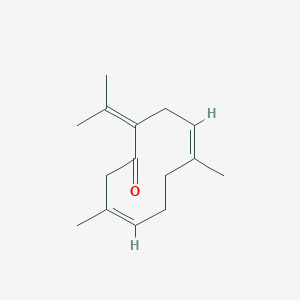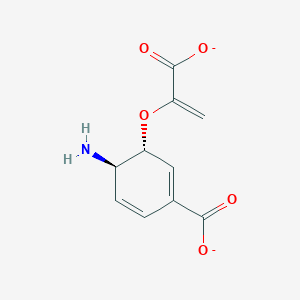
4-Amino-4-deoxychorismate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-4-deoxychorismate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 4-amino-4-deoxychorismic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a chorismate(2-). It is a conjugate base of a 4-amino-4-deoxychorismate(1-).
Aplicaciones Científicas De Investigación
Structural and Mechanistic Insights
- Enzyme Structure and Mechanism : 4-Amino-4-deoxychorismate lyase, an enzyme converting ADC to p-aminobenzoate and pyruvate, has been structurally characterized in Escherichia coli (Nakai et al., 2000). This study provides insight into the enzyme's fold type and catalytic mechanism, crucial for understanding its role in folate biosynthesis.
- Covalent Intermediate Formation : Research has demonstrated the formation of a covalent intermediate in the ADC synthase-catalyzed reaction, offering a deeper understanding of the enzyme's catalytic process (He & Toney, 2006).
Inhibitor Discovery and Drug Development
- Antimicrobial Compound Development : ADC synthase inhibitors have been identified as potential leads for new classes of antimicrobial compounds. These inhibitors target a critical step in the conversion of chorismate to p-aminobenzoate (Dixon et al., 2006).
- Targeting Multiple Chorismate-Utilizing Enzymes : Some inhibitors have shown the capability to target multiple enzymes in the chorismate-utilizing enzyme family, including ADCS, providing a new approach to drug development (Ziebart et al., 2010).
Metabolic Engineering
- Biosynthesis Pathway Engineering : ADC has been utilized in metabolic engineering efforts, such as the development of novel biosynthesis pathways for aromatic amines in Escherichia coli, showcasing its potential in biotechnological applications (Nargesi et al., 2019).
Novel Antibiotics Research
- Abyssomicin C Derivatives : Research into abyssomicin C, targeting ADC synthase, has provided insights into the structural requirements for antibacterial activity against MRSA, highlighting the significance of ADC in developing novel antibiotics (Monjas et al., 2019).
Computational Modeling
- Catalytic Mechanism via Computational Study : Advanced computational studies have been conducted to elucidate the detailed reaction mechanism of ADC lyase, providing a comprehensive atomic-level understanding of the enzymatic process (Dong & Liu, 2023).
Propiedades
Fórmula molecular |
C10H9NO5-2 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
(3R,4R)-4-amino-3-(1-carboxylatoethenoxy)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H11NO5/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8H,1,11H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1 |
Clave InChI |
OIUJHGOLFKDBSU-HTQZYQBOSA-L |
SMILES isomérico |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1N)C(=O)[O-] |
SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-] |
SMILES canónico |
C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)
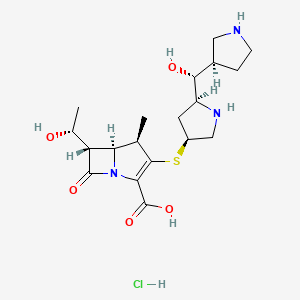
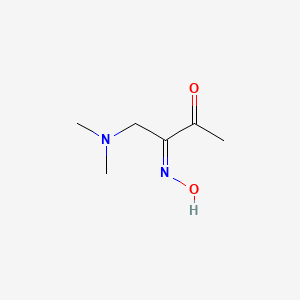
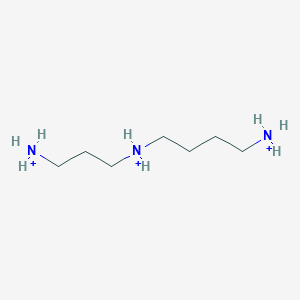
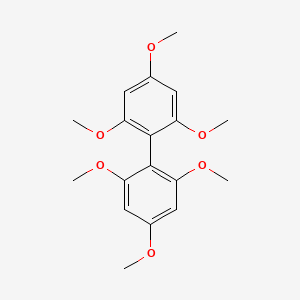

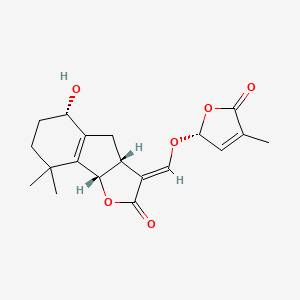
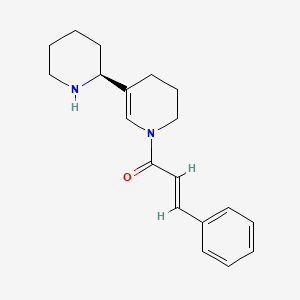
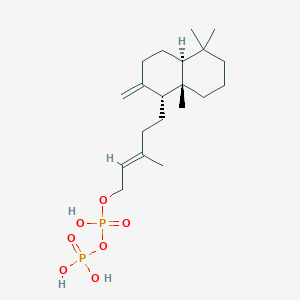
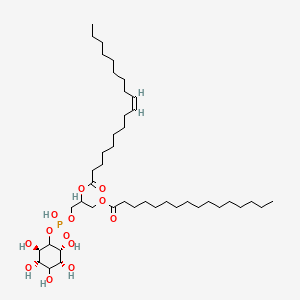

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)
